

# Validated LC-MS/MS Method for Ebastine & Carebastine

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## Compound Focus: Carebastine

CAS No.: 90729-42-3

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The following table summarizes a fully validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, **Carebastine**, in human plasma. This method is designed for high sensitivity and reliability in pharmacokinetic studies [1].

Parameter	Specification for Ebastine	Specification for Carebastine
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Mass Transition (m/z)	496.2 → 261.0	672.2 → 479.3 / 261.2
Internal Standard	Ebastine D6	Carebastine D6
Linearity Range	0.051 ng/mL to 31.099 ng/mL	1.013 ng/mL to 1005.451 ng/mL
Sample Preparation	Solid Phase Extraction (SPE)	
Chromatographic Column	BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)	

Parameter	Specification for Ebastine	Specification for Carebastine
Mobile Phase Flow Rate	0.6 mL/min	
Validation Parameters	Linearity, precision, accuracy, ruggedness, robustness, LOD, LOQ	

This method has been validated per International Conference on Harmonisation (ICH) guidelines and was found to be **linear, precise, accurate, robust, and rugged**. Its high sensitivity and wide quantitation range make it suitable for bioanalysis [1].

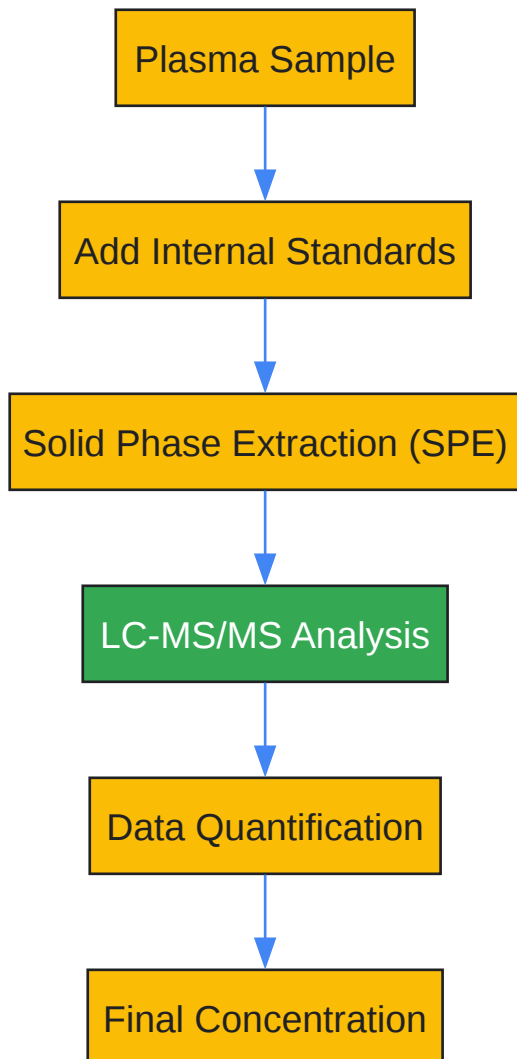
## Detailed Experimental Protocol

Here is the step-by-step methodology for the analysis based on the published procedure [1]:

- **Sample Preparation (Solid Phase Extraction):**
  - Process human plasma samples using a validated Solid Phase Extraction (SPE) protocol. SPE helps in cleaning the sample and pre-concentrating the analytes, which improves accuracy and reduces matrix effects.
  - Use the stable isotope-labeled internal standards **Ebastine D6** and **Carebastine D6**. Adding these at the beginning of sample preparation corrects for analyte loss during processing and variations in instrument response.
- **Instrumental Analysis (LC-MS/MS):**
  - **Chromatography:**
    - **Column:** Use a **BDS Hypersil C18 column** (50 mm × 4.6 mm, 5µm particle size).
    - **Mobile Phase:** The specific composition is not detailed in the provided abstract, but typically involves a gradient of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.
    - **Flow Rate:** Maintain isocratically or via gradient at **0.6 mL/min** without a splitter before the mass spectrometer.
  - **Mass Spectrometry:**
    - Operate the mass spectrometer in **positive electrospray ionization (ESI+) mode** and **Multiple Reaction Monitoring (MRM) mode**.

- Monitor the specific mass-to-charge (m/z) transitions for each compound:
  - **Ebastine**: Parent ion 496.2 → Fragment ion 261.0
  - **Carebastine**: Parent ion 672.2 → Fragment ions 479.3 / 261.2
  - **Ebastine D6 (IS)**: Use its specific transition.
  - **Carebastine D6 (IS)**: Use its specific transition.
- **Data Analysis:**
  - Plot the peak area ratio (analyte / internal standard) against the nominal concentration of the analyte to generate a calibration curve.
  - Use this curve to calculate the concentration of Ebastine and **Carebastine** in unknown samples.

The workflow for this analytical method can be visualized as follows:



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## Key Factors for Precision and Accuracy

To ensure your results are reliable, pay close attention to these critical aspects of the method:

- **Internal Standards:** The use of deuterated internal standards (Ebastine D6 and **Carebastine D6**) is crucial. They correct for recovery losses and ionization efficiency variations in the mass spectrometer, significantly improving quantitative accuracy and precision [1].
- **Sample Cleanup:** The Solid Phase Extraction (SPE) step is essential for removing interfering components from the plasma matrix. A clean sample minimizes ion suppression or enhancement in the MS source, leading to more precise and accurate measurements [1].
- **Specific Detection:** Using MRM on a tandem mass spectrometer provides high selectivity by filtering out chemical noise. This ensures that the signal being measured is unequivocally from **Carebastine** or Ebastine, even at very low concentrations [1].

## Frequently Asked Questions

**Q1: Why is my signal for Carebastine unstable or imprecise? A:** This is often due to **matrix effects** from the plasma. Ensure the SPE protocol is rigorously followed to clean the sample thoroughly. Also, verify that the internal standard (**Carebastine D6**) is added correctly and consistently to every sample to compensate for any signal fluctuations.

**Q2: What could cause low recovery of Carebastine from plasma? A:** Low recovery can result from an suboptimal SPE procedure. Re-optimize the conditioning, loading, washing, and elution steps of the SPE protocol. Using the appropriate stable isotope internal standard will account for recovery issues during calculation.

**Q3: Are there any known metabolic or stability issues with the parent drug, Ebastine? A:** Yes. Ebastine is a prodrug that undergoes extensive first-pass metabolism by the liver enzyme **CYP3A4** to form its active metabolite, **Carebastine** [2]. It is also known that drugs like rifampicin, which induce CYP3A4, can drastically reduce the systemic availability of Ebastine and, consequently, the formation of **Carebastine** [2]. This pharmacokinetic interaction is important to consider in study design but does not directly affect the chemical stability of the compounds during sample analysis if proper protocols are followed.

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## References

1. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
2. [sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical...](https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical...) [sciencedirect.com]

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